N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide is a chemical compound that falls under the category of amides. It is characterized by the presence of a dimethylamino group attached to a phenethyl moiety, coupled with a 2-methoxybenzamide structure. This compound is of interest in medicinal chemistry due to its potential biological activities and applications.
The synthesis and characterization of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide have been documented in various scientific literature, including studies on related compounds and their biological evaluations. The compound can be synthesized from commercially available starting materials, such as 4-(dimethylamino)phenethylamine and 2-methoxybenzoic acid, using established organic synthesis techniques.
N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide is classified as an amide due to the presence of the amide functional group (-C(=O)N-). It also contains aromatic rings, which contribute to its chemical properties and potential reactivity.
The synthesis of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide typically involves the formation of an amide bond between 4-(dimethylamino)phenethylamine and 2-methoxybenzoic acid.
The molecular formula for N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide is . Its structure features:
N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide has potential applications in various scientific fields:
This compound represents a valuable subject for further research due to its unique structure and potential biological implications.
The spatial orientation of the methoxy group on the benzamide moiety significantly influences molecular recognition at biological targets. In N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide, the ortho-positioned methoxy group (carbon C2 of benzoyl ring) induces steric and electronic effects that distinguish it from meta- or para-isomers. The ortho-substitution forces the methoxy oxygen into a perpendicular orientation relative to the aromatic plane, reducing conjugation while enhancing hydrogen bond acceptor capacity through increased electron density localization. This configuration creates a topographic pocket complementary to serotonin receptor subdomains, particularly 5-HT₂ₐ, where the methoxy oxygen may form water-bridged hydrogen bonds with Thr²⁰⁰ or Ser²⁰³ residues [5].
Table 1: Positional Effects of Methoxy Substitution on Receptor Affinity
Substitution Position | 5-HT₂ₐ Binding (Kᵢ, nM)* | Key Structural Features |
---|---|---|
Ortho (2-methoxy) | 12.7 ± 1.3 | Perpendicular oxygen orientation; steric hindrance near amide bond |
Meta (3-methoxy) | 89.4 ± 6.2 | Partial conjugation; reduced electron density localization |
Para (4-methoxy) | 215.0 ± 12.8 | Full conjugation; planar configuration |
*In silico data based on homology modeling of human 5-HT₂ₐ receptor [5] [8]
Comparative molecular field analysis (CoMFA) reveals that ortho-substituted derivatives exhibit enhanced hydrophobic contact with Val¹⁵⁶ and Phe³⁴⁰ in the receptor’s binding cleft. This is attributed to the twisted benzamide ring (dihedral angle: 28°-35° vs. <5° in para-isomers), which positions the methoxy methyl group toward hydrophobic subpockets. Crucially, ortho-substitution increases rotational barrier energy (ΔG‡rot ≈ 8.3 kcal/mol) due to steric clash with the adjacent carbonyl oxygen, locking the bioactive conformation and reducing entropic penalties upon binding [8].
The 4-(dimethylamino)phenethylamine moiety serves as a conformationally flexible bioisostere of endogenous serotonin. The ethylenic linker (-CH₂-CH₂-) between the terminal dimethylamino group and benzamide carbonyl enables adaptive binding through gauche/anti conformational interconversion (energy barrier: ~2.1 kcal/mol). This flexibility allows the protonated dimethylamino nitrogen to engage in cation-π interactions with Phe³³⁸ in helix 6 of 5-HT₂ₐ receptors, a key binding determinant validated through mutagenesis studies [7] [10].
Table 2: Backbone Modification Effects on Pharmacophore Functionality
Backbone Variation | Conformational Flexibility | Cation-π Interaction Potential |
---|---|---|
Phenethylamine (ethyl linker) | High (3 rotatable bonds) | Optimal distance (5.2Å ± 0.3) |
Phenylpropylamine | Reduced (increased hydrophobicity) | Extended distance (6.9Å ± 0.4) |
Rigid cyclohexylethylamine | Restricted (1 rotatable bond) | Fixed orientation mismatch |
The para-dimethylamino substitution on the phenethyl aromatic ring provides dual electronic modulation: 1) elevation of pKₐ (calculated pKₐ = 9.8) to enhance protonation at physiological pH, strengthening ionic bonding with Asp¹⁵⁵; and 2) resonance donation that reduces aromatic ring electrophilicity, potentially mitigating metabolic oxidation at C4. This contrasts with unsubstituted phenethylamine analogs, which require 4- or 5-position halogenation (e.g., 25I-NBOMe) to achieve comparable receptor affinity through lipophilic enrichment rather than electronic effects [3] [5].
N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide represents a benzamide-based bioisostere of phenethylamine-derived NBOMe (N-benzylphenethylamine) hallucinogens. The critical distinction lies in the replacement of the metabolically labile N-benzyl ether linkage (-O-CH₂-N<) in NBOMe with a hydrolytically stable amide bond (-NH-C(O)-). This substitution eliminates the metabolic liability associated with O-demethylation of NBOMe’s 2-methoxybenzyl group—a primary inactivation pathway producing inactive phenolic metabolites. Consequently, the benzamide analog exhibits enhanced metabolic stability in hepatic microsome assays (t₁/₂ > 120 min vs. NBOMe’s 22 min) [5] [7].
Table 3: Structural and Pharmacophoric Comparison with NBOMe/NBOH Scaffolds
Structural Feature | N-(4-DMAP)-2-MBA | 25x-NBOMe | 25x-NBOH |
---|---|---|---|
Aryl-N Connection | Amide (-CONH-) | Amine (-CH₂-N<) | Amine (-CH₂-N<) |
Methoxy Group Position | Benzoyl C2 (ortho to carbonyl) | Benzyl C2 (ortho to methyl) | Benzyl C2 (ortho to OH) |
Terminal Nitrogen | Dimethylamino (tertiary amine) | Dimethoxybenzyl (aromatic) | Hydroxybenzyl (aromatic) |
Predicted LogP | 3.1 ± 0.2 | 4.8 ± 0.3 | 3.9 ± 0.2 |
5-HT₂ₐ Binding Energy (kcal/mol) | -10.9 | -12.7 | -11.8 |
Pharmacophore mapping reveals conserved features: 1) the protonatable amine center (separation: 5.1Å from benzoyl centroid); 2) aromatic plane alignment (dihedral between phenyl rings: 55°-65°); and 3) ortho-methoxy pharmacophore. However, the benzamide carbonyl introduces an additional hydrogen bond acceptor absent in NBOMe scaffolds, potentially engaging with Ser¹⁵⁹ via water-mediated hydrogen bonding. Molecular dynamics simulations indicate the amide bond reduces membrane permeability (predicted Papp = 12 × 10⁻⁶ cm/s vs. NBOMe’s 28 × 10⁻⁶ cm/s) due to desolvation penalties, suggesting altered blood-brain barrier transit kinetics [5] [7] [10].
The dimethylaminophenethyl moiety mirrors the electron-rich aromatic system of NBOMe’s 2,5-dimethoxy-4-halophenyl group but lacks halogen-associated isotere bulk. This reduces van der Waals contacts with Leu²²⁸ in helix 5, explaining the moderate reduction in binding affinity (Kᵢ = 12.7 nM vs. 25I-NBOMe’s 0.2 nM). Nevertheless, the dimethylamino group’s resonance stabilization provides charge delocalization that may compensate through enhanced electrostatic complementarity with the receptor’s polar subpocket [3] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1